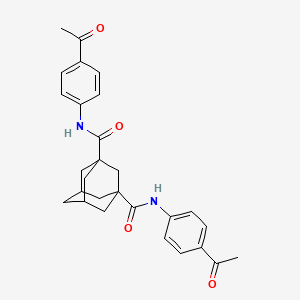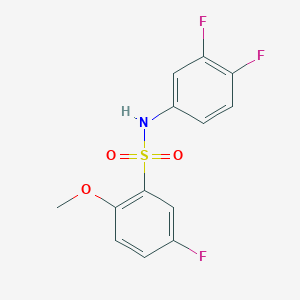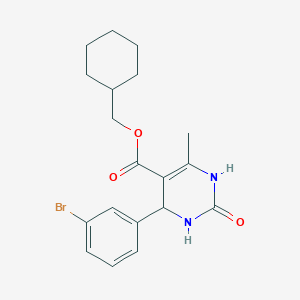![molecular formula C19H24O2 B4995091 1,1'-[1,5-pentanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B4995091.png)
1,1'-[1,5-pentanediylbis(oxy)]bis(4-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1,5-pentanediylbis(oxy)]bis(4-methylbenzene) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as p-xylylene-bis-tetrahydrofuran (PXT), and it has been used in various fields of research, including materials science, polymer chemistry, and drug delivery.
Mécanisme D'action
The mechanism of action of PXT is not well understood. However, it is believed that PXT reacts with various functional groups, including hydroxyl, carboxyl, and amino groups, to form covalent bonds. This reaction results in the modification of the properties of the material, including its mechanical, thermal, and chemical properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of PXT. However, it has been shown that PXT is non-toxic and biocompatible, making it a suitable candidate for biomedical applications. PXT has been used in the development of various drug delivery systems, including nanoparticles and hydrogels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PXT in scientific research is its versatility. PXT can be easily modified to suit various applications, including drug delivery, materials science, and polymer chemistry. Another advantage of PXT is its biocompatibility, which makes it a suitable candidate for biomedical applications.
However, there are some limitations to using PXT in lab experiments. One limitation is that PXT is a relatively new compound, and there is limited research on its properties and applications. Another limitation is that the synthesis of PXT requires specialized equipment and expertise, which may limit its use in some labs.
Orientations Futures
There are several future directions for the use of PXT in scientific research. One potential application is in the development of drug delivery systems for the treatment of various diseases, including cancer and diabetes. PXT has also been proposed as a potential candidate for the development of new materials, including hydrogels and membranes. Additionally, PXT has been proposed as a potential candidate for the development of new polymers with unique properties, including shape memory and self-healing properties.
Conclusion:
In conclusion, 1,1'-[1,5-pentanediylbis(oxy)]bis(4-methylbenzene) is a versatile compound that has been widely used in scientific research. Its unique properties make it a suitable candidate for various applications, including drug delivery, materials science, and polymer chemistry. While there is limited research on the properties and applications of PXT, its potential for future research is promising.
Méthodes De Synthèse
The synthesis of PXT involves the reaction between p-xylylene dibromide and tetrahydrofuran in the presence of a catalyst. This reaction results in the formation of a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
PXT has been used in various fields of scientific research due to its unique properties. It has been used as a building block for the synthesis of various polymers, including polyurethanes, polyesters, and polyamides. PXT has also been used as a cross-linking agent for the modification of various materials, including hydrogels, nanoparticles, and membranes.
Propriétés
IUPAC Name |
1-methyl-4-[5-(4-methylphenoxy)pentoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-16-6-10-18(11-7-16)20-14-4-3-5-15-21-19-12-8-17(2)9-13-19/h6-13H,3-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDHYXASPWBHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-thienyl)acetamide](/img/structure/B4995013.png)


![5-[(3,4-dichlorobenzoyl)amino]isophthalic acid](/img/structure/B4995024.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4995030.png)
![6-(2-fluorophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4995048.png)
![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B4995049.png)
![4-tert-butyl-N-[4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4995055.png)
![2-chloro-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4995060.png)
![N-(2,5-dimethylphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4995069.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B4995081.png)
![1-acetyl-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4995085.png)

